N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide
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Description
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C19H23ClN2O2S and its molecular weight is 378.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Thiosemicarbazides and Triazoles : Research has shown that compounds related to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide can be synthesized from methyl 2-(thiazol-2-ylcarbamoyl)acetate. These compounds, including thiosemicarbazides and triazoles, have been investigated for their antihypertensive α-blocking activity and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Anti-Inflammatory and Analgesic Agents : Novel compounds derived from similar structures have been synthesized and identified as potential anti-inflammatory and analgesic agents. These compounds have shown promising results in cyclooxygenase inhibition and have exhibited significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Potential
- Anticancer Activity of Thiadiazole Derivatives : Studies on compounds containing the thiadiazole scaffold, similar in structure to this compound, have demonstrated significant in vitro anticancer activity against various cancer cell lines. These compounds exhibited GI50 values comparable to standard drugs like Adriamycin (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
Pharmaceutical Applications
- Cystic Fibrosis Therapy : Research into bithiazole analogues, closely related to the compound , has led to discoveries in cystic fibrosis therapy. Specifically, the development of potent s-cis-locked bithiazole correctors has shown efficacy in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR (Yu, Yoo, Yang, Lodewyk, Meng, El-Idreesy, Fettinger, Tantillo, Verkman, & Kurth, 2008).
Novel Synthesis Methods
- Facile Synthesis of Benzimidazole Derivatives : Research has been conducted on the synthesis of novel benzimidazole derivatives, which are structurally related to this compound. These derivatives have been explored for their potential antimicrobial activities (Abdellatif, Elshemy, El-Badry, Ragab, & El-Enany, 2013).
properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-12-8-9-15(20)17-16(12)21-19(25-17)22(11-14-7-4-10-24-14)18(23)13-5-2-3-6-13/h8-9,13-14H,2-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDQBMMSDWDUMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3CCCO3)C(=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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